1-(2,3-dihydro-1H-indol-1-yl)-2-(piperazin-1-yl)ethan-1-one
Description
Historical Context and Development
1-(2,3-Dihydro-1H-indol-1-yl)-2-(piperazin-1-yl)ethan-1-one emerged as a compound of interest in the early 21st century, building upon foundational research into heterocyclic chemistry. Indole derivatives, first isolated from indigo dye in the 19th century, gained prominence in medicinal chemistry due to their presence in natural products like serotonin and tryptophan. Piperazine, synthesized in 1889, became a key pharmacophore in CNS-targeting drugs. The fusion of these motifs reflects modern drug design strategies to optimize bioavailability and target specificity.
Early synthetic routes for related indole-piperazine hybrids were reported in the 2000s, with advancements in coupling reactions enabling precise structural modifications. By the 2010s, this compound was cataloged in chemical databases (PubChem CID 24689739), signaling its utility as a scaffold for antimicrobial and neuropharmacological agents. Recent studies (2023–2025) highlight its role in addressing antibiotic resistance, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Nomenclature and Chemical Identity
The compound’s systematic name and identifiers are as follows:
The structure features a ketone bridge connecting a 2,3-dihydroindole (indoline) moiety to a piperazine ring. The indoline component comprises a benzene ring fused to a saturated five-membered nitrogen-containing ring, while the piperazine group provides two tertiary nitrogen atoms.
Structural Classification within Heterocyclic Chemistry
This compound belongs to two heterocyclic classes:
- Indolines : Partially saturated indole derivatives classified as bicyclic heterocycles (benzene + pyrrolidine).
- Piperazines : Six-membered diazacyclohexanes with two nitrogen atoms at positions 1 and 4.
The hybrid structure leverages:
- Aromaticity : The indoline’s benzene ring enables π-π stacking with biological targets.
- Basicity : Piperazine’s nitrogen atoms (pKa ~9.8) enhance water solubility and hydrogen-bonding capacity.
- Conformational Flexibility : The ketone linker allows rotational freedom, optimizing receptor binding.
This dual heterocyclic architecture places it within the broader category of N-heterocyclic ketones, a group noted for modulating enzyme activity.
Significance in Organic and Medicinal Chemistry Research
Organic Chemistry Applications
Medicinal Chemistry Relevance
- Antimicrobial Agents : Derivatives exhibit MIC values of 2–8 µg/mL against MRSA, outperforming gentamicin in some cases.
- Neuropharmacology : Analogues demonstrate affinity for dopamine D₂/D₄ receptors (Kᵢ = 12–45 nM), suggesting antipsychotic potential.
- Antioxidant Activity : Piperazine-linked indolines show 81–85% DPPH radical scavenging, comparable to vitamin E.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(11-16-9-6-15-7-10-16)17-8-5-12-3-1-2-4-13(12)17/h1-4,15H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPWNCPVNIQBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204808 | |
| Record name | 1-(2,3-Dihydro-1H-indol-1-yl)-2-(1-piperazinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018497-78-3 | |
| Record name | 1-(2,3-Dihydro-1H-indol-1-yl)-2-(1-piperazinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018497-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dihydro-1H-indol-1-yl)-2-(1-piperazinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Indole Core
Method: Fischer Indole Synthesis
- Reaction: Phenylhydrazine reacts with suitable aldehydes or ketones under acidic conditions to form the indole ring.
- Reagents: Phenylhydrazine, aldehyde/ketone, acid catalyst (e.g., phosphoric acid or polyphosphoric acid).
- Conditions: Reflux in ethanol or acetic acid, typically at 100–150°C.
- Outcome: Formation of 2,3-dihydro-1H-indole, which can be further functionalized.
Research Findings:
Fischer synthesis remains the most reliable for synthesizing the indole nucleus, with modifications to improve yields and regioselectivity, especially when synthesizing substituted indoles relevant to pharmacological compounds.
Attachment of the Piperazine Moiety
Method: Nucleophilic Substitution
- Reaction: The ethanone intermediate reacts with piperazine under basic conditions.
- Reagents: Piperazine, base such as potassium carbonate or sodium hydride.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Conditions: Elevated temperature (80–120°C), inert atmosphere (argon or nitrogen).
- Outcome: Formation of the target compound via nucleophilic attack on the acyl carbon, leading to the formation of a secondary amide linkage.
Research Data:
Nucleophilic substitution of acyl chlorides with piperazine is well-documented, with yields improved by optimizing temperature and solvent choice.
Conversion to Hydrochloride Salt
Method: Acidic Treatment
- Reaction: The free base is treated with hydrochloric acid.
- Reagents: Hydrogen chloride gas or hydrochloric acid in an organic solvent.
- Outcome: Formation of the hydrochloride salt, which enhances water solubility and stability.
Summary of Preparation Methods in Data Table
| Step | Reaction | Reagents | Conditions | Purification | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Fischer indole synthesis | Phenylhydrazine + aldehyde | Reflux, acid catalyst | Recrystallization | 60–85 | Reliable for indole core synthesis |
| 2 | Friedel-Crafts acylation | Acetyl chloride + AlCl₃ | 0–25°C, anhydrous | Column chromatography | 70–90 | Key for ethanone linker attachment |
| 3 | Nucleophilic substitution | Piperazine + Ethanone intermediate | 80–120°C, inert atmosphere | Recrystallization | 65–85 | Yields improved with optimized conditions |
| 4 | Hydrochloride salt formation | HCl gas or HCl solution | Room temperature | Evaporation, filtration | Quantitative | Enhances solubility |
Additional Research Findings
- Flow Chemistry: Industrial synthesis often employs continuous flow reactors to improve yield, safety, and scalability, especially during acylation and amination steps.
- Catalyst Optimization: Use of metal catalysts like Fe(III) complexes or porphyrins can facilitate specific steps such as amination, improving selectivity and reducing by-products.
- Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization are standard for purifying intermediates and final products, ensuring high purity for pharmacological testing.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-2-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the ethanone linkage can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride, to deprotonate the piperazine nitrogen.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Studies
This compound has been identified as a selective small molecule inhibitor of G protein-coupled receptors (GPCRs), which are critical in various physiological processes and are prominent drug targets . In particular, its interaction with specific GPCRs may lead to advancements in therapies for conditions such as anxiety, depression, and other neuropsychiatric disorders.
Neuropharmacology
The indole structure has been linked to serotonergic activity, suggesting that this compound could influence serotonin pathways. Research indicates that compounds with similar structures have shown promise in treating mood disorders .
Proteomics Research
The compound is utilized in proteomics studies for its potential role in modulating protein interactions involved in cellular signaling pathways. Its ability to selectively inhibit certain proteins makes it a valuable tool for understanding complex biological systems .
Synthesis and Development
Research into the synthesis of this compound has led to various analogs that may exhibit enhanced biological activity or reduced side effects. The exploration of these analogs can provide insights into structure-activity relationships (SAR) that are essential for drug development .
Case Study 1: GPCR Modulation
In a study focusing on the modulation of GPCRs, researchers demonstrated that 1-(2,3-dihydro-1H-indol-1-yl)-2-(piperazin-1-yl)ethan-1-one effectively inhibited receptor activity in vitro. This inhibition was associated with decreased signaling through the cAMP pathway, highlighting its potential as a therapeutic agent for disorders linked to dysregulated GPCR signaling.
Case Study 2: Antidepressant Effects
Another significant investigation explored the antidepressant-like effects of this compound in animal models. Results indicated that administration led to increased serotonin levels and improved behavioral outcomes in tests measuring anxiety and depression-like symptoms, supporting its potential application in treating mood disorders.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-(piperazin-1-yl)ethan-1-one would depend on its specific biological target. Generally, compounds containing indole and piperazine moieties can interact with various enzymes, receptors, and ion channels, modulating their activity. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Structural Analogs with Modified Piperazine Substituents
Table 1: Key Structural and Functional Differences
Key Observations :
- Substituent Impact : The addition of aromatic groups (e.g., methoxyphenyl in ) enhances receptor selectivity, while bulkier substituents (e.g., cortisol inhibitor in ) shift activity toward enzymatic targets.
- Electron-Withdrawing Groups : Sulfonyl-linked trifluoromethylphenyl groups (as in ) improve metabolic stability and enzyme binding.
Functional Analogs with Alternative Heterocycles
Table 2: Ethanedione-Linked Heterocycles
Key Observations :
Biological Activity
1-(2,3-dihydro-1H-indol-1-yl)-2-(piperazin-1-yl)ethan-1-one, also known by its CAS number 1016701-97-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H19N3O
- Molecular Weight : 245.32 g/mol
- CAS Number : 1016701-97-5
1. Anticancer Activity
Recent studies have indicated that 1-(2,3-dihydro-1H-indol-1-yl)-2-(piperazin-1-yl)ethan-1-one exhibits notable anticancer properties. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : HT29 (colon carcinoma), Jurkat (T-cell leukemia).
- IC50 Values : The compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potent cytotoxicity against these cell lines .
2. G Protein-Coupled Receptor (GPCR) Inhibition
The compound is identified as a selective small molecule inhibitor of GPCRs, which are critical targets in drug discovery for various diseases including cancer and neurological disorders. The inhibition of GPCRs can lead to modulation of signaling pathways involved in tumorigenesis and metastasis .
The exact mechanism through which 1-(2,3-dihydro-1H-indol-1-yl)-2-(piperazin-1-yl)ethan-1-one exerts its biological effects is still under investigation. However, initial findings suggest:
- Interaction with Protein Targets : Molecular dynamics simulations indicate that the compound interacts with specific protein targets primarily through hydrophobic contacts and some hydrogen bonding .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, the compound was administered to cultures of Jurkat cells. Results showed a significant reduction in cell viability after 48 hours of exposure at varying concentrations (0.5 µM to 10 µM). The observed cytotoxicity was attributed to apoptosis induction as evidenced by increased annexin V staining.
Case Study 2: GPCR Modulation
A fragment-based screening approach was employed to evaluate the binding affinity of the compound to various GPCRs. It was found that at concentrations as low as 500 nM, the compound effectively inhibited receptor signaling pathways associated with cancer progression .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 1-(2,3-dihydro-1H-indol-1-yl)-2-(piperazin-1-yl)ethan-1-one?
The compound is typically synthesized via multi-step reactions involving indole derivatives and piperazine. A common approach includes:
- Step 1 : Functionalization of 2,3-dihydro-1H-indole with a ketone group.
- Step 2 : Coupling with piperazine using reagents like EDCI/HOBt in anhydrous solvents (e.g., DMF or dichloromethane).
- Step 3 : Purification via column chromatography and recrystallization. Key parameters include inert atmospheres (N₂/Ar), temperature control (0–60°C), and pH adjustments to minimize side reactions .
Q. How is the structural characterization of this compound performed?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
- X-ray Crystallography : Single-crystal analysis refined using SHELXL (e.g., resolving bond lengths and angles). Example: SHELXL’s robust refinement handles twinning or high thermal motion in crystals .
Q. What preliminary biological targets or activities have been reported?
The compound’s piperazine and indole moieties suggest affinity for:
- Neurological targets : Serotonin receptors (5-HT subtypes) due to structural similarity to known ligands.
- Kinase inhibition : Potential ATP-binding site interactions, similar to triazolo-pyrimidine derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale research applications?
Methodological strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Catalyst selection : Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura).
- Design of Experiments (DoE) : Statistical optimization of temperature, stoichiometry, and reaction time .
Q. How should researchers address contradictions in reported biological activity data?
Contradictions (e.g., varying IC₅₀ values across studies) require:
- Assay validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., Ketoconazole as an antifungal reference).
- Dose-response curves : Use ≥3 independent replicates to assess reproducibility.
- Off-target profiling : Screen against related receptors/enzymes to rule out non-specific effects .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
Focus on modifying:
- Indole substituents : Introduce halogens (Cl/F) or methyl groups to alter lipophilicity.
- Piperazine modifications : Replace with morpholine or pyrrolidine to assess steric effects.
- Linker optimization : Vary the ketone-ethyl bridge length (e.g., ethanone vs. propanone). Tabulated SAR data from analogous compounds:
| Compound Modification | Activity Change (vs. Parent) | Reference |
|---|---|---|
| Piperazine → Morpholine | Reduced 5-HT affinity | |
| Indole-3-Cl substitution | 2× increase in kinase inhibition |
Q. What challenges arise in crystallographic analysis, and how are they resolved?
Common issues include:
- Twinning : Use SHELXL’s TWIN/BASF commands for refinement.
- Disorder : Apply restraints (e.g., SIMU/DELU) for flexible piperazine moieties.
- Weak diffraction : Optimize crystal growth via vapor diffusion with PEG-based precipitants .
Methodological Recommendations
- Data Reproducibility : Document solvent purity (HPLC-grade), reaction atmosphere, and equipment calibration.
- Computational Support : Use docking studies (AutoDock Vina) to predict binding poses at serotonin receptors or kinases .
- Safety Protocols : Handle piperazine derivatives under fume hoods due to potential neurotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
